1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide
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Description
1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Derivatives
Microwave-Assisted Synthesis : A study presented a method involving microwave irradiation for synthesizing derivatives under the thieno[2,3-d]pyrimidine category. This approach highlights the efficiency and novel pathways in creating complex heterocyclic compounds, potentially including compounds similar to the one (Abdalha et al., 2011).
Novel Derivatives with Potential Biological Activities : Another study synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, showcasing the potential therapeutic applications of complex heterocyclic compounds. This research could provide a basis for exploring the applications of similar compounds (Abu‐Hashem et al., 2020).
Potential Biological Applications
Antineoplastic Activities : The metabolism of flumatinib, a tyrosine kinase inhibitor with structural similarities, was studied in chronic myelogenous leukemia patients, providing insights into the metabolic pathways and potential therapeutic uses of related compounds (Gong et al., 2010).
Antimicrobial Activity : Research into the antimicrobial activities of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides highlights the potential of such compounds in addressing bacterial and fungal infections (Kolisnyk et al., 2015).
Anti-Angiogenic and DNA Cleavage Activities : A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting a promising avenue for anticancer research (Kambappa et al., 2017).
Properties
IUPAC Name |
1-[3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-11-2-3-13-14(10-11)28-20-17(13)19(27)22-15(23-20)4-5-16(25)24-8-6-12(7-9-24)18(21)26/h11-12H,2-10H2,1H3,(H2,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWRHDYMKCELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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